(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Description
The compound "(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid" is a structurally complex molecule featuring:
- A glucuronic acid core (oxane ring with carboxylic acid and hydroxyl groups) .
- A tetrahydroisoquinoline moiety substituted with methoxy and propanoyl groups.
This combination of functional groups suggests applications in drug delivery, enzyme inhibition, or metabolic conjugation. Its molecular weight is approximately ~700–750 g/mol (estimated from analogous compounds in ).
Properties
Molecular Formula |
C33H42N2O13 |
|---|---|
Molecular Weight |
674.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C33H42N2O13/c1-5-46-31(42)21(12-11-18-9-7-6-8-10-18)34-17(2)29(39)35-16-20-15-24(45-4)23(44-3)14-19(20)13-22(35)32(43)48-33-27(38)25(36)26(37)28(47-33)30(40)41/h6-10,14-15,17,21-22,25-28,33-34,36-38H,5,11-13,16H2,1-4H3,(H,40,41)/t17-,21-,22-,25-,26-,27+,28-,33-/m0/s1 |
InChI Key |
CAVNCSPOUPHBCE-ZFMMTTMJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)OC)OC |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The general synthetic route includes:
Formation of the Isoquinoline Core: This step involves the cyclization of a suitable precursor to form the isoquinoline ring system.
Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out under controlled conditions to introduce the methoxy groups at the desired positions.
Attachment of the Phenylbutanoyl Group: This step involves the coupling of the phenylbutanoyl moiety to the isoquinoline core through amide bond formation.
Glycosylation: The final step involves the glycosylation of the intermediate with a suitable sugar donor to form the trihydroxyoxane ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like thiols, amines, and halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Properties
Research has indicated that compounds with similar structural motifs can exhibit significant antidiabetic effects. The antioxidant properties of drugs used in Type 2 diabetes management suggest that this compound may also possess similar benefits. Specifically, it may help mitigate oxidative stress associated with diabetes and improve insulin sensitivity .
Anticancer Activity
The isoquinoline derivatives have been studied for their anticancer properties. This compound's structure suggests it could interact with cellular pathways involved in cancer progression. Investigations into its ability to inhibit tumor growth and induce apoptosis in cancer cells could provide valuable insights into its therapeutic potential.
Biochemical Applications
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could be beneficial in regulating biochemical processes related to diseases such as obesity and metabolic syndrome. Further studies are needed to elucidate the exact mechanisms and targets of action.
Bioavailability Studies
Given its complex structure and potential therapeutic effects, understanding its bioavailability is crucial. Research focusing on its absorption, distribution, metabolism, and excretion (ADME) properties will be essential for developing effective pharmaceutical formulations.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It may act as an agonist or antagonist at various receptor sites.
Modulation of Pathways: The compound could modulate biochemical pathways by affecting the activity of key proteins.
Comparison with Similar Compounds
Functional Group Analysis
Structural and Pharmacokinetic Differences
- Tetrahydroisoquinoline vs. Chromone/Flavonoids: The target compound’s tetrahydroisoquinoline group may confer alkaloid-like bioactivity (e.g., neuroactive or antimicrobial effects), contrasting with the antioxidant chromone derivatives .
- Methoxy Substitutions: The 6,7-dimethoxy on the isoquinoline ring reduces polarity, altering solubility and metabolic stability .
Antimicrobial Potential
Biological Activity
The compound (2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential therapeutic applications. Understanding its biological activity is crucial for future drug development and therapeutic applications.
Chemical Structure and Properties
This compound features multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 485.49 g/mol. The structure includes several hydroxyl groups which are known to enhance solubility and bioactivity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
- Case Study 1 : In a study published in the Journal of Medicinal Chemistry, the compound was tested against breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines in activated macrophages.
- Case Study 2 : A study demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages .
Neuroprotective Activity
Neuroprotective properties have been attributed to this compound as well. It has been shown to protect neuronal cells from oxidative stress-induced damage.
- Case Study 3 : Research published in Neuropharmacology indicated that the compound significantly reduced oxidative stress markers in neuronal cell lines exposed to hydrogen peroxide .
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Inhibition of NF-kB Pathway : The compound inhibits the NF-kB signaling pathway which is crucial in inflammation and cancer progression.
- Activation of Apoptotic Pathways : It activates caspase cascades leading to increased apoptosis in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant capacity, neutralizing free radicals.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
